molecular formula C15H15NO2 B1203746 Carbazomycin B CAS No. 75139-38-7

Carbazomycin B

Cat. No. B1203746
CAS RN: 75139-38-7
M. Wt: 241.28 g/mol
InChI Key: OBMFXFPFPDTBHG-UHFFFAOYSA-N
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Description

Carbazomycin B is a bioactive compound produced by the marine Actinobacterium Streptomyces luteoverticillatus strain SZJ61. It exhibits antifungal properties and inhibits the in vitro growth of fungi pathogenic to plants . The compound belongs to the carbazomycin family and has garnered interest due to its potential applications in medicine and pharmaceuticals.

Scientific Research Applications

  • Carbazomycins, including Carbazomycin B, were first isolated from Streptoverticillium ehimense and are known for inhibiting the growth of phytopathogenic fungi. The carbon skeleton of Carbazomycin B was explored in detail (Kaneda, Kitahara, Yamasaki, & Nakamura, 1990).

  • Carbazole derivatives like Carbazomycin A and Carbazomycin B exhibit significant antibacterial and antifungal activities. Their potential for anticancer and anti-HIV activities has also been reported (Gunaseelan, Thiruvalluvar, Martin, Prasad, & Butcher, 2007).

  • Carbazomycins B and C, derived from Streptomyces sp. BCC26924, demonstrated antimalarial activity against Plasmodium falciparum and anti-tuberculosis activity. These findings highlight the potential pharmaceutical applications of Carbazomycin B in treating infectious diseases (Intaraudom, Rachtawee, Suvannakad, & Pittayakhajonwut, 2011).

  • Carbazomycin B has shown potent inhibitory activity against lipid peroxidation, suggesting its role as a free radical scavenger and its potential in protecting tissues from oxidative damage (Kato, Kawasaki, Urata, & Mochizuki, 1993).

  • The strain Streptomyces luteoverticillatus SZJ61, which produces Carbazomycin B, was studied for its genome, revealing insights into the biosynthetic mechanisms of Carbazomycin B. This genomic information is valuable for understanding the production of bioactive compounds with pharmaceutical applications (Feng et al., 2019).

  • Inhibitory effects of Carbazomycin B produced by Streptomyces roseoverticillatus 63 were observed against Xanthomonas oryzae pv. oryzae, indicating its potential as a biocontrol agent for agricultural applications (Shi et al., 2021).

properties

IUPAC Name

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFXFPFPDTBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226110
Record name Carbazomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazomycin B

CAS RN

75139-38-7
Record name Carbazomycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75139-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
S Kato, T Kawasaki, T Urata, J Mochizuki - The Journal of Antibiotics, 1993 - jlc.jst.go.jp
… , carbazomycin B … Carbazomycin B, a known antimicrobial antibiotic, also exhibited strong activity in this system. Although O-modified derivatives of carazostatin and carbazomycin B …
Number of citations: 34 jlc.jst.go.jp
Z Feng, G Chen, J Zhang, H Zhu, X Yu, Y Yin… - Current …, 2019 - Springer
… carbazomycin B; therefore, we searched for probable genes involved in the biosynthesis of carbazomycin B … acetate form the carbazole nucleus of carbazomycin B, but the biosynthetic …
Number of citations: 7 link.springer.com
K Sakano, S Nakamura - The Journal of Antibiotics, 1980 - jstage.jst.go.jp
… Carbazomycin B (I) was acetylated with pyridine and acetic anhydride to give O-acetylcarbazomycin B (IV), while 0,6-diacetylcarbazomycin B (V) was prepared by the acetylation of I on …
Number of citations: 94 www.jstage.jst.go.jp
T Shi, X Guo, J Zhu, L Hu, Z He, D Jiang - Frontiers in microbiology, 2021 - frontiersin.org
… Scanning electron microscopy revealed that the Xoo cells treated with carbazomycin B … that carbazomycin B had a negative impact on the metabolism of Xoo, carbazomycin B reduced …
Number of citations: 13 www.frontiersin.org
M KANEDA, T KITAHARA, K YAMASAKI… - The Journal of …, 1990 - jstage.jst.go.jp
… mediumand the cultivation was Preparation of 13C-Labeled Carbazomycin B continued for an additional 48 hours. … Incorporation of 14C-labeled compoundsinto carbazomycin B (1). …
Number of citations: 27 www.jstage.jst.go.jp
SB Markad, NP Argade - Organic letters, 2014 - ACS Publications
… : carbazomycin A (antibiotic) and carbazomycin B (antibiotic and 5-lipoxygenase inhibitor) … -step synthesis of carbazomycin B (13) is known in the literature. (12q) Carbazomycin B (13) …
Number of citations: 56 pubs.acs.org
S Kato, T KAWASAKI, T URATA… - The Journal of …, 1993 - jstage.jst.go.jp
… To examine the structure-activity relationship wesemi-synthesized several derivatives ofcarazostatin (1) and carbazomycin B(5), and measured an inhibitory activity against lipid …
Number of citations: 2 www.jstage.jst.go.jp
K Yamasaki, M KANEDA, K WATANABE… - The Journal of …, 1983 - jstage.jst.go.jp
… Biosynthesis of carbazomycin B was studied using 1}C-labeled and 13C-enriched … was shown to be involved at the C-3 carbon in carbazomycin B and both carbons of [ 1,2- "C…
Number of citations: 55 www.jstage.jst.go.jp
D Crich, S Rumthao - Tetrahedron, 2004 - Elsevier
… An extreme example of the kind is carbazomycin B (1), an inhibitor of 5-lipoxygenase 4 and of the … Previous syntheses of carbazomycin B have involved (i) the formation of a simpler …
Number of citations: 62 www.sciencedirect.com
S KATO, K SHINDO, Y KATAOKA… - The Journal of …, 1991 - jstage.jst.go.jp
… the analogous carbons in the spectrum of carbazomycin B, except for the signals assigned to … that the chromophoreof neocarazostatin Acould be of the 1,6-disubstituted carbazomycin B …
Number of citations: 47 www.jstage.jst.go.jp

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